molecular formula C9H9Br B6264490 1-bromo-4-(prop-1-en-1-yl)benzene CAS No. 58879-29-1

1-bromo-4-(prop-1-en-1-yl)benzene

Cat. No.: B6264490
CAS No.: 58879-29-1
M. Wt: 197.1
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Description

1-Bromo-4-(prop-1-en-1-yl)benzene (C₉H₉Br) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a propenyl group (CH₂=CH–CH₂) at the 4-position. This compound is structurally analogous to anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene), a naturally occurring aromatic ether, but replaces the methoxy group with bromine . The propenyl group introduces π-electron conjugation, influencing reactivity and intermolecular interactions.

Properties

CAS No.

58879-29-1

Molecular Formula

C9H9Br

Molecular Weight

197.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Polar aprotic solvents like dichloromethane (DCM) enhance electrophile generation, while temperatures between −5°C and 25°C minimize polybromination. A representative procedure involves:

  • Dissolving 4-(prop-1-en-1-yl)benzene in DCM under nitrogen.

  • Slowly adding Br₂ with FeBr₃ at −5°C.

  • Warming to room temperature (rt) over 12 hours.

Table 1: Optimization of Electrophilic Bromination

CatalystSolventTemperatureYield (%)Purity (%)
FeBr₃DCM−5°C → rt7895
AlCl₃CCl₄0°C → rt6588
H₂SO₄CH₃COOH10°C4275

Yields plateau at 78% with FeBr₃ due to superior stabilization of the bromonium ion. Excess Br₂ (>1.1 equiv) risks di-substitution, reducing purity to <80%.

Dehydration of 4-(2-Bromophenyl)propan-2-ol

Dehydration offers a two-step alternative, beginning with bromination of propenylbenzene precursors followed by acid-catalyzed water elimination.

Synthetic Protocol

  • Bromination : 4-(prop-1-en-1-yl)benzene undergoes bromination as described in Section 1.

  • Dehydration : The intermediate alcohol, 4-(2-bromophenyl)propan-2-ol, is treated with phthalic anhydride (1.2 equiv) and toluenesulfonic acid (TsOH, 5 mol%) in refluxing benzene. Hydroquinone (0.1 wt%) suppresses polymerization of the propene group.

Table 2: Dehydration Efficiency Under Varied Conditions

Dehydrating AgentCatalystTemperatureTime (h)Yield (%)
Phthalic anhydrideTsOHReflux682
P₂O₅H₂SO₄120°C468
SiO₂None150°C845

Phthalic anhydride achieves 82% yield by forming a mixed anhydride intermediate, facilitating β-elimination. Elevated temperatures (>100°C) degrade the propene moiety, necessitating reflux conditions.

Palladium-Catalyzed Cross-Coupling

Transition metal-mediated couplings enable modular synthesis, particularly for derivatives with sensitive functional groups.

Suzuki-Miyaura Coupling

Arylboronic acids couple with propenyl halides using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in ethanol/water (3:1). For 1-bromo-4-(prop-1-en-1-yl)benzene:

  • Combine 4-bromophenylboronic acid (1.1 equiv) and 1-bromopropene (1.0 equiv).

  • React under argon at 80°C for 12 hours.

Table 3: Ligand Effects on Coupling Efficiency

LigandBaseSolventYield (%)
PPh₃K₂CO₃EtOH/H₂O75
XPhosCsFDMF88
NoneNEt₃Toluene32

XPhos-ligated palladium enhances oxidative addition kinetics, achieving 88% yield. Microwave irradiation (100°C, 30 min) further reduces reaction time without compromising yield.

Industrial-Scale Considerations

Continuous Flow Bromination

Microreactor systems improve heat dissipation and mixing, enabling safer Br₂ handling. A pilot-scale study reported:

  • Throughput : 5 kg/h

  • Purity : 98%

  • Yield : 81%

Purification Strategies

Distillation (bp 210–215°C at 760 mmHg) followed by silica gel chromatography (hexane:EtOAc 9:1) achieves >99% purity. GC-MS (EI, m/z 196 [M⁺]) and ¹H NMR (δ 5.2–5.8 ppm, vinylic protons) confirm structural integrity.

Comparative Analysis

Electrophilic bromination excels in simplicity but faces di-substitution challenges. Dehydration offers higher purity but requires anhydrous conditions. Cross-coupling provides modularity at elevated costs. Industrial settings favor continuous flow bromination, while laboratories prioritize Suzuki reactions for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 4-(prop-1-en-1-yl)benzaldehyde or 4-(prop-1-en-1-yl)benzoic acid.

    Reduction: Formation of 1-bromo-4-(propyl)benzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(prop-1-en-1-yl)benzene serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows for the introduction of various functional groups, making it a valuable building block in organic chemistry.

Recent studies have highlighted the compound's potential in medicinal chemistry, particularly its antiproliferative effects on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDTubulin destabilization
Analog AMCF-7TBDApoptosis induction
Analog BMCF-7TBDCell cycle arrest

Research indicates that this compound exhibits significant inhibitory effects on MCF-7 breast cancer cells, suggesting its potential therapeutic applications in oncology .

Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme-catalyzed reactions involving halogenated substrates. It acts as an important model for understanding enzyme action and substrate specificity in biochemical pathways .

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and materials with specific properties. Its applications extend to:

  • Pharmaceuticals : Serving as a precursor in the synthesis of various therapeutic agents.
  • Agrochemicals : Utilized in the formulation of pesticides and herbicides.

Safety and Toxicity Considerations

While promising in biological applications, safety assessments are crucial due to potential toxicity associated with brominated compounds. Handling precautions should be observed in laboratory settings to mitigate risks .

Mechanism of Action

The mechanism of action of 1-bromo-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the prop-1-en-1-yl group undergoes transformations through electron transfer processes, leading to the formation of different products .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-bromo-4-(prop-1-en-1-yl)benzene with compounds featuring analogous substituents or functional groups:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Reactivity Synthesis Method Reference
1-Bromo-4-(3-thienyl)benzene 3-Thienyl 255.13 Synthesized via Suzuki-Miyaura coupling (73% yield); undergoes iodination (98% yield) Suzuki coupling
1-Bromo-4-(2-fluoropropyl)benzene (F5) 2-Fluoropropyl 217.08 NMR data available (¹H, ¹³C); potential for hydrofluorination reactions Photoredox catalysis
1-Bromo-4-isopropylbenzene Isopropyl 199.10 Boiling point >100°C; used as a non-polar synthetic intermediate Friedel-Crafts alkylation
1-Bromo-4-(difluoromethyl)benzene Difluoromethyl 207.02 Boiling point 100°C (53 mmHg); high electronegativity influences reactivity Halogenation
1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene Di-brominated propenyl 275.97 Discontinued commercial product; potential for radical-mediated reactions Not specified
1-Bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene Methoxy + methylpropenyl 255.13 Synthesized via GP-1 (general procedure); used in Lewis acid catalysis studies Column chromatography (5% yield)

Key Comparative Insights

Electronic Effects
  • Bromine vs. Methoxy/Thienyl : Bromine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity compared to electron-donating groups like methoxy or thienyl .
  • Alkenyl vs. Alkyl Substituents : The propenyl group in the target compound enables conjugation, enhancing stability and participation in cycloaddition reactions (e.g., electrochemical [2+2] cycloaddition) compared to saturated isopropyl analogs .
Reactivity in Radical Processes
  • The propenyl group in (E)-1-methoxy-4-(prop-1-en-1-yl)benzene undergoes radical-mediated reactions without geometric selectivity, suggesting similar behavior for the brominated analog in radical cyclizations or polymerizations .
Physical Properties
  • Boiling points and solubility are influenced by substituent polarity. For example, the difluoromethyl analog (207.02 g/mol) has a lower boiling point (100°C at 53 mmHg) than the non-polar isopropyl derivative (>100°C) .

Biological Activity

1-Bromo-4-(prop-1-en-1-yl)benzene, a brominated aromatic compound, is gaining attention for its diverse biological activities and potential applications in various fields, including agrochemicals and pharmaceuticals. This article explores the compound's synthesis, mechanisms of action, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9BrC_9H_9Br and features a bromine atom attached to a benzene ring that is further substituted with a prop-1-en-1-yl group. This unique structure imparts distinct reactivity patterns that are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic system.
  • Electrophilic Addition : The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles.

These mechanisms enable the compound to interact with various biological targets, potentially leading to antimicrobial and agrochemical applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Halogenated compounds like this one disrupt microbial cell membranes or interfere with metabolic processes. Studies have reported varying Minimum Inhibitory Concentration (MIC) values, suggesting effectiveness against both Gram-positive and Gram-negative bacteria .

Agrochemical Applications

The compound's structure suggests potential use in developing agrochemicals, particularly insecticides and herbicides. Its reactivity allows for modifications that could enhance efficacy against agricultural pests. Similar compounds have shown promising results in pest control studies .

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of this compound against several bacterial strains. The results indicated:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.01
Pseudomonas aeruginosa0.02

The compound demonstrated potent activity against Staphylococcus aureus, indicating its potential for therapeutic applications .

Study 2: Synthesis and Reactivity

A synthesis study published in Organic & Biomolecular Chemistry highlighted the versatility of brominated compounds in organic synthesis. Researchers synthesized derivatives of this compound through nucleophilic substitution reactions, showcasing its utility as an intermediate in creating biologically active molecules .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-bromo-4-(prop-1-en-1-yl)benzene?

  • Methodological Answer : Two primary strategies are utilized:
  • Bromination of Propenylbenzene Derivatives : Direct bromination of 4-(prop-1-en-1-yl)benzene using bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). Excess Br₂ must be avoided to prevent di-substitution .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of 4-bromophenyl halides with propenyl reagents (e.g., propenyl boronic acids or Grignard reagents). For example, Heck coupling can introduce the propenyl group via olefin insertion .

Q. Example Reaction Conditions :

MethodReagents/ConditionsYield Optimization Tips
BrominationBr₂, AlCl₃, CH₂Cl₂, 0°C, 2hUse stoichiometric Br₂
Palladium-Catalyzed CouplingPd(PPh₃)₄, propenyl-MgBr, THF, refluxOptimize ligand-to-metal ratio

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Chromatography : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) .
  • Spectroscopic Analysis :
  • ¹H NMR : Expect aromatic protons (δ 7.2–7.6 ppm, doublet), propenyl protons (δ 5.5–6.5 ppm, multiplet), and allylic coupling patterns .
  • GC-MS : Confirm molecular ion peak at m/z 196 (C₉H₉Br⁺) and absence of di-brominated byproducts.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to brominated compound toxicity.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the propenyl group influence the reactivity of the bromine atom in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The propenyl group acts as an electron-donating substituent via conjugation, activating the ring toward electrophilic substitution but deactivating it for NAS. To enhance NAS reactivity:
  • Use strong nucleophiles (e.g., KNH₂ in NH₃) under high temperatures.
  • Employ directing groups (e.g., –NO₂) meta to bromine for regioselective substitution .

Q. Example Study :

SubstrateNucleophileConditionsProduct Yield
This compoundNaN₃DMF, 120°C, 24h45%

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃ ligands) are effective for Suzuki-Miyaura couplings. Key parameters:
  • Solvent : Toluene or DMF for solubility.
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
  • Temperature : 80–100°C for 12–24h .

Case Study : Coupling with phenylboronic acid yields 4-(prop-1-en-1-yl)biphenyl (85% yield) .

Q. Can this compound serve as a precursor for heterocyclic synthesis?

  • Methodological Answer : Yes. For example:
  • Clausson-Kaas Pyrrole Synthesis : React with acetylene derivatives and ammonia to form 1-(4-bromophenyl)pyrrole .
  • Oxazole Formation : Condense with nitriles under acidic conditions (e.g., PPA, 100°C) .

Q. Reaction Scheme :

     this compound + HC≡C-CO₂Et → Pd-catalyzed cyclization → Furan derivative  

Q. How do steric and electronic effects impact its utility in polymer synthesis?

  • Methodological Answer : The propenyl group enables radical or cationic polymerization, forming styrenic polymers. Key considerations:
  • Steric Hindrance : The bulky propenyl group slows polymerization kinetics (monitor via DSC).
  • Electronic Effects : Electron-rich double bonds favor cationic initiation (BF₃·Et₂O catalyst) .

Data Contradictions and Resolutions

  • Evidence Conflict : Synthesis routes in focus on propynyl (alkyne) derivatives, but analogous methods apply to propenyl (alkene) systems with modified catalysts (e.g., Heck vs. Sonogashira) .
  • Resolution : Validate proposed methods with control experiments (e.g., varying ligands in Pd catalysis).

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